In-Depth Technical Guide to (S)-2-Amino-1,1,1-trifluoropropane hydrochloride
In-Depth Technical Guide to (S)-2-Amino-1,1,1-trifluoropropane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-1,1,1-trifluoropropane hydrochloride is a critical chiral building block in modern medicinal chemistry. Its trifluoromethyl group imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable component in the design and synthesis of novel therapeutic agents, most notably in the development of direct-acting antivirals (DAAs) against the Hepatitis C virus (HCV). This guide provides a comprehensive overview of the physical properties, experimental protocols for their determination, and a key application of this compound in pharmaceutical synthesis.
Core Physical and Chemical Properties
(S)-2-Amino-1,1,1-trifluoropropane hydrochloride is a white to off-white crystalline solid. As a hydrochloride salt of a primary amine, it exhibits increased water solubility compared to its free base form, a crucial property for many pharmaceutical applications.[1] The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical characteristics.
Summary of Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₃H₇ClF₃N | [2] |
| Molecular Weight | 149.54 g/mol | [2] |
| CAS Number | 125353-44-8 | |
| Appearance | White to Off-White Crystalline Solid | |
| Melting Point | Approximately 240 °C | [3] |
| Solubility | Expected to be soluble in water | [1] |
| Purity | Typically >95% | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of (S)-2-Amino-1,1,1-trifluoropropane hydrochloride. Below are representative experimental protocols for determining its key physical properties.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Protocol:
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Sample Preparation: A small amount of the dry crystalline (S)-2-Amino-1,1,1-trifluoropropane hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rapid rate to approximately 20°C below the expected melting point.
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The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
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The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
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The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
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The melting range is reported as the range between the onset and completion temperatures.
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Aqueous Solubility Determination
The aqueous solubility of an active pharmaceutical ingredient (API) or intermediate is a key parameter influencing its bioavailability and formulation.
Protocol:
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Preparation of Standard Solutions: A series of standard solutions of (S)-2-Amino-1,1,1-trifluoropropane hydrochloride of known concentrations are prepared in water.
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Calibration Curve: The standard solutions are analyzed by a suitable analytical method (e.g., HPLC-UV or a specific ion electrode) to generate a calibration curve of response versus concentration.
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Equilibrium Solubility Measurement (Shake-Flask Method):
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An excess amount of the solid compound is added to a known volume of water in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the clear filtrate is determined using the previously established analytical method and calibration curve.
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The experiment is performed in triplicate to ensure reproducibility.[4]
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule.
Protocol:
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Sample Preparation: A small amount of (S)-2-Amino-1,1,1-trifluoropropane hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
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Expected ¹H NMR Spectral Features: The spectrum would be expected to show signals corresponding to the methyl protons, the methine proton adjacent to the amino and trifluoromethyl groups, and the amine protons. The coupling between these protons would provide further structural information.
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Expected ¹³C NMR Spectral Features: The spectrum would display distinct signals for the methyl carbon, the methine carbon, and the trifluoromethyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
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Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
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Expected Spectral Features: The spectrum of the hydrochloride salt is expected to show characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching and bending vibrations, and strong C-F stretching vibrations.[5][6]
Application in Drug Development: Synthesis of HCV NS5B Polymerase Inhibitors
(S)-2-Amino-1,1,1-trifluoropropane hydrochloride is a key chiral building block in the synthesis of inhibitors targeting the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[7] One such example is in the synthesis of analogues of potent antiviral drugs. The incorporation of the (S)-1,1,1-trifluoropropan-2-amine moiety can enhance the pharmacological properties of the final drug molecule.
Below is a conceptual workflow for the synthesis of a phosphoramidate prodrug of a nucleoside analogue, a common strategy in the development of HCV inhibitors.
Caption: Synthetic workflow for an HCV NS5B polymerase inhibitor.
This diagram illustrates the logical progression from starting materials to the final active pharmaceutical ingredient. The chirality of (S)-2-Amino-1,1,1-trifluoropropane hydrochloride is crucial for the stereospecificity of the final drug molecule, which in turn is critical for its therapeutic efficacy.
Conclusion
(S)-2-Amino-1,1,1-trifluoropropane hydrochloride is a valuable and versatile chiral building block for the pharmaceutical industry. Its unique physical and chemical properties, largely influenced by the trifluoromethyl group, make it an attractive component for the design of novel drugs with improved pharmacological profiles. The detailed experimental protocols and the conceptual synthetic workflow provided in this guide offer a solid foundation for researchers and drug development professionals working with this important compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1,1,1-Trifluoropropan-2-amine hydrochloride | 2968-32-3 [sigmaaldrich.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HCV drug discovery aimed at viral eradication - PMC [pmc.ncbi.nlm.nih.gov]
